molecular formula C9H7BrO3 B13977904 3-Acetyl-4-bromobenzoic acid

3-Acetyl-4-bromobenzoic acid

Cat. No.: B13977904
M. Wt: 243.05 g/mol
InChI Key: UKGBXJIRYVWCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-4-bromobenzoic acid: is an organic compound with the molecular formula C9H7BrO3 . It is a derivative of benzoic acid, where the benzene ring is substituted with an acetyl group at the third position and a bromine atom at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4-bromobenzoic acid typically involves the bromination of 3-acetylbenzoic acid. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-4-bromobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted benzoic acids.

    Oxidation Products: Carboxylic acids and other oxidized derivatives.

    Reduction Products: Alcohols and reduced derivatives.

Scientific Research Applications

Chemistry: 3-Acetyl-4-bromobenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development .

Industry: In the materials science industry, this compound is used in the synthesis of polymers and advanced materials with specific properties. Its incorporation into polymer backbones can enhance thermal stability, mechanical strength, and other desirable characteristics .

Mechanism of Action

The mechanism of action of 3-Acetyl-4-bromobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and acetyl group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Acetyl-4-bromobenzoic acid is unique due to the presence of both the acetyl and bromine substituents on the benzene ring. This combination imparts specific reactivity and properties that are not observed in its analogs. The compound’s dual functional groups allow for diverse chemical transformations and applications in various fields .

Properties

Molecular Formula

C9H7BrO3

Molecular Weight

243.05 g/mol

IUPAC Name

3-acetyl-4-bromobenzoic acid

InChI

InChI=1S/C9H7BrO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4H,1H3,(H,12,13)

InChI Key

UKGBXJIRYVWCNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.